molecular formula C7H16ClNO B13472932 rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride

Cat. No.: B13472932
M. Wt: 165.66 g/mol
InChI Key: KUAOSDGMQRHORW-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-methylpiperidin-3-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-methylpiperidin-3-one or 2-methylpiperidin-3-al.

    Reduction: 2-methylpiperidine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the nervous system, modulating neurotransmitter release and receptor activity. This interaction can influence various physiological processes, including mood, cognition, and motor function.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,3S)-3-methylpiperidin-2-yl]methanol hydrochloride
  • rac-[(2R,3R)-2-methylpiperidin-3-ol hydrochloride
  • rac-[(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride

Uniqueness

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of both an alcohol and a piperidine ring. This combination of features makes it particularly useful in research related to neurotransmitter systems and receptor binding.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2S,3S)-2-methylpiperidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-2-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

KUAOSDGMQRHORW-UOERWJHTSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCN1)CO.Cl

Canonical SMILES

CC1C(CCCN1)CO.Cl

Origin of Product

United States

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